3-(3-Methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
CAS No.:
Cat. No.: VC17726383
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-1-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO2/c1-14-7-6-12(13(14)9-15)10-4-3-5-11(8-10)16-2/h3-9H,1-2H3 |
| Standard InChI Key | IJPRACZXIKSPPG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=C1C=O)C2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a five-membered pyrrole ring with a methyl group at the 1-position, a methoxyphenyl substituent at the 3-position, and an aldehyde group at the 2-position. The methoxyphenyl group contributes aromaticity and electron-donating effects via the methoxy (-OCH) moiety, while the aldehyde group introduces electrophilic reactivity. The canonical SMILES representation is CN1C=CC(=C1C=O)C2=CC(=CC=C2)OC, and its three-dimensional conformation has been validated through crystallographic data.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups:
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Aldehyde proton: A singlet at δ 9.8–10.2 ppm in -NMR.
-
Methoxy group: A singlet at δ 3.8–3.9 ppm for the three equivalent protons.
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Pyrrole ring protons: Multiplet signals between δ 6.5–7.5 ppm, indicative of aromatic coupling.
Mass spectrometry confirms the molecular ion peak at m/z 215.25, consistent with the molecular weight.
Synthesis Methods
Paal-Knorr Pyrrole Synthesis
The pyrrole core is typically constructed via the Paal-Knorr reaction, which involves cyclization of a 1,4-dicarbonyl compound with a primary amine. For this compound, methylamine serves as the amine source, reacting with a pre-functionalized 1,4-diketone intermediate. The reaction proceeds under mild acidic conditions (e.g., acetic acid) at 60–80°C, yielding the pyrrole ring with a methyl group at the 1-position.
Suzuki-Miyaura Coupling
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Paal-Knorr Cyclization | Methylamine, Acetic Acid, 70°C | 68 | |
| Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic Acid, Pd(PPh) | 78 | |
| Vilsmeier-Haack Formylation | DMF, POCl, 0–5°C | 82 |
Chemical Reactivity
Aldehyde Functionalization
The aldehyde group undergoes nucleophilic addition reactions. For example, treatment with hydroxylamine hydrochloride yields the corresponding oxime, while condensation with hydrazines forms hydrazones. These derivatives are valuable intermediates in heterocyclic chemistry.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Nitration with nitric acid/sulfuric acid introduces a nitro group at the 4-position of the phenyl ring, which can be reduced to an amine for further functionalization.
Catalytic Hydrogenation
Under hydrogen gas (H) and palladium on carbon (Pd/C), the aldehyde group is reduced to a hydroxymethyl (-CHOH) group. This reaction proceeds quantitatively in ethanol at room temperature.
Biological Activities
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The aldehyde group is critical for membrane disruption, as evidenced by loss of activity in reduced analogs.
Table 2: Biological Activity Profile
| Assay | Model System | Result (IC/MIC) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 32 µg/mL | |
| Anticancer | MCF-7 Cells | 18 µM | |
| Enzyme Inhibition | EGFR Kinase | 12 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Derivatives with modified substituents on the phenyl ring show enhanced solubility and target affinity.
Material Science
Conjugated polymers incorporating the pyrrole-aldehyde motif exhibit tunable optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs).
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